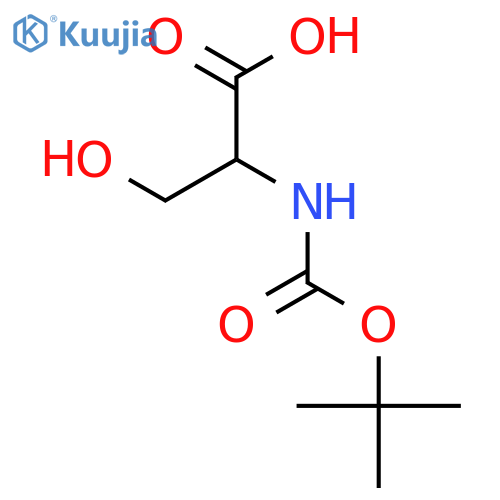

Cas no 3262-72-4 ((S)-2-((tert-Butoxycarbonyl)amino)-3-hydroxypropanoic acid)

(S)-2-((tert-Butoxycarbonyl)amino)-3-hydroxypropanoic acid 化学的及び物理的性質

名前と識別子

-

- (S)-2-((tert-Butoxycarbonyl)amino)-3-hydroxypropanoic acid

- N-(tert-Butoxycarbonyl)-L-serine

- Boc-Ser-OH

- Boc-L-serine

- BOC-L-SER

- BOC-L-Ser-OH

- Boc-Ser-OH.H20

- (S)-2-(tert-Butoxycarbonylamino)-3-hydroxypropanoic acid

- BOC-L-PROLINOL LIQUID

- BOC-L-SERINE extrapure

- BOC-SERINE

- BOC-SERINE-OH

- L-Serine-d3-N-t-BOC

- N-(tert-Butoxycarbonyl)-L-serine,Boc-L-serine

- t-butyloxycarbonyl-L-serine

- N-Boc-L-serine

- FHOAKXBXYSJBGX-YFKPBYRVSA-N

- EN300-97162

- 3262-72-4

- BP-31211

- N-BocSerine

- AC-17115

- PD196953

- (2S)-3-hydroxy-2-t-butoxycarbonylaminopropanoic acid

- N-[(1,1-DIMETHYLETHOXY)CARBONYL]-L-SERINE

- SCHEMBL315980

- serine, N-[(1,1-dimethylethoxy)carbonyl]-

- CHEMBL438330

- NSC 164056

- HY-W014663

- B1637

- (2S)-2-(tert-Butoxycarbonylamino)-3-hydroxypropanoic acid

- BP-11371

- BocSer

- (2S)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

- N-Boc-serine

- (2S)-3-hydroxy-2-tert-butoxycarbonylamino-propionic acid

- Boc-Ser-OH, >=99.0% (T)

- (S)-2-tert-butoxycarbonylamino-3-hydroxypropionic acid

- N-(tert-butoxy-carbonyl)-L-serine

- CS-W015379

- MFCD00037243

- NS00048869

- (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxypropanoic acid

- t-butyloxycarbonylserine

- Boc serine

- tert-butoxycarbonyl L-serine

- N-ALPHA-T-BUTYLOXYCARBONYL-L-SERINE

- AKOS010367742

- DTXSID601317842

- STR04011

- AKOS015924243

- N-(tert-butoxycarbonyl)serine

- Boc-Ser

- (S)-2-(BOC-amino)-3-hydroxypropanoic acid

- N-{[(1,1-dimethylethyl)oxy]carbonyl}-L-serine

- (2S)-2-[(tert-Butoxycarbonyl)amino]-3-hydroxypropanoic acid

- N-(t-butoxycarbonyl)-L-serine

- AS-813/43499830

- (S)-N-BOC-SERINE

- N-tert-butoxycarbonyl L-serine

- tert-butoxycarbonyl-L-serine

- (S)-2-tert-Butoxycarbonylamino-3-hydroxy-propionic acid

- AM20090478

- (S)-N-(1,1-dimethylethoxy)carbonylserine

- N-t-butyloxycarbonyl-L-serine

- M03318

- EINECS 221-867-3

- N-tert-butoxycarbonylserine

- F1905-7614

- Nalpha-t-butoxycarbonyl-L-serine

- (tert-Butoxycarbonyl)-L-serine

- N-T-BUTOXYCARBONYL-L-SERINE

- NSC-164056

- 5X4YF2S8CX

- (S)-2-[(tert-Butoxycarbonyl)amino]-3-hydroxypropionic acid

- L-Serine, N-[(1,1-dimethylethoxy)carbonyl]-

- (2S)-2-[[(tert-Butoxy)carbonyl]amino]-3-hydroxypropanoic acid

- L-N-TERT-BUTOXYCARBONYLSERINE

- N-TERT-BUTYLOXYCARBONYL-L-SERINE

-

- MDL: MFCD00037243

- インチ: 1S/C8H15NO5/c1-8(2,3)14-7(13)9-5(4-10)6(11)12/h5,10H,4H2,1-3H3,(H,9,13)(H,11,12)/t5-/m0/s1

- InChIKey: FHOAKXBXYSJBGX-YFKPBYRVSA-N

- ほほえんだ: O=C(O)[C@@H](NC(OC(C)(C)C)=O)CO

- BRN: 2212252

計算された属性

- せいみつぶんしりょう: 205.095023g/mol

- ひょうめんでんか: 0

- XLogP3: -0.1

- 水素結合ドナー数: 3

- 水素結合受容体数: 5

- 回転可能化学結合数: 5

- どういたいしつりょう: 205.095023g/mol

- 単一同位体質量: 205.095023g/mol

- 水素結合トポロジー分子極性表面積: 95.9Ų

- 重原子数: 14

- 複雑さ: 220

- 同位体原子数: 0

- 原子立体中心数の決定: 1

- 未定義の原子立体中心の数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 共有結合ユニット数: 1

- 互変異性体の数: 2

- ひょうめんでんか: -1

じっけんとくせい

- 色と性状: 無色結晶

- 密度みつど: 1.2400

- ゆうかいてん: 91 °C (dec.) (lit.)

- ふってん: 385.1°C at 760 mmHg

- フラッシュポイント: 186

- 屈折率: -4 ° (C=1, AcOH)

- すいようせい: almost transparency

- PSA: 95.86000

- LogP: 0.34750

- ひせんこうど: -7.5 º (c=2, water)

- ようかいせい: まだ確定していません。

- 光学活性: [α]20/D −3.5±0.5°, c = 2% in acetic acid

(S)-2-((tert-Butoxycarbonyl)amino)-3-hydroxypropanoic acid セキュリティ情報

- シグナルワード:Warning

- 危害声明: H315-H319-H335

- 警告文: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- 危険カテゴリコード: 20/21/22-36/37/38

- セキュリティの説明: S24/25

-

危険物標識:

- リスク用語:R20/21/22

- ちょぞうじょうけん:2-8°C

- セキュリティ用語:S24/25

(S)-2-((tert-Butoxycarbonyl)amino)-3-hydroxypropanoic acid 税関データ

- 税関コード:2924199090

- 税関データ:

中国税関コード:

2924199090概要:

2924199090.他の非環式アミド(非環式ウレタンを含む)(その誘導体及び塩を含む)。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%

申告要素:

製品名, 成分含有量包装する

要約:

2924199090.他の無環式アミド(無環式ウレタンを含む)及びその誘導体、その塩。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%

(S)-2-((tert-Butoxycarbonyl)amino)-3-hydroxypropanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | B1637-25G |

N-(tert-Butoxycarbonyl)-L-serine |

3262-72-4 | >97.0%(T)(HPLC) | 25g |

¥265.00 | 2024-04-16 | |

| Key Organics Ltd | STR04011-100G |

(2S)-2-[(tert-Butoxycarbonyl)amino]-3-hydroxypropanoic acid |

3262-72-4 | >95% | 100g |

£75.00 | 2025-02-08 | |

| Oakwood | 364179-5g |

N-Boc-L-serine |

3262-72-4 | 99% | 5g |

$13.00 | 2024-07-19 | |

| abcr | AB174990-25 g |

N-alpha-t-Butyloxycarbonyl-L-serine, 98% (Boc-L-Ser-OH); . |

3262-72-4 | 98% | 25g |

€100.30 | 2023-05-07 | |

| eNovation Chemicals LLC | D655687-500g |

BOC-L-Serine |

3262-72-4 | 97% | 500g |

$300 | 2024-06-05 | |

| Apollo Scientific | OR18040-250g |

(2S)-2-[(tert-Butoxycarbonyl)amino]-3-hydroxypropanoic acid |

3262-72-4 | 250g |

£130.00 | 2025-02-19 | ||

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R186317-25g |

(S)-2-((tert-Butoxycarbonyl)amino)-3-hydroxypropanoic acid |

3262-72-4 | 98% cont.10%H2O | 25g |

¥44 | 2024-05-24 | |

| TRC | B667355-10g |

N-Boc-L-Serine |

3262-72-4 | 10g |

$ 127.00 | 2023-09-08 | ||

| Enamine | EN300-97162-0.1g |

(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxypropanoic acid |

3262-72-4 | 92% | 0.1g |

$19.0 | 2024-05-20 | |

| Enamine | EN300-97162-5.0g |

(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxypropanoic acid |

3262-72-4 | 92% | 5.0g |

$26.0 | 2024-05-20 |

(S)-2-((tert-Butoxycarbonyl)amino)-3-hydroxypropanoic acid サプライヤー

(S)-2-((tert-Butoxycarbonyl)amino)-3-hydroxypropanoic acid 関連文献

-

Jianbing Huang,Herong Qin,Xu Chen,Biyun Wang,Hui Liang,Jiang Lu Polym. Chem. 2019 10 2589

-

Andrew Nortcliffe,Nigel P. Botting,David O'Hagan Org. Biomol. Chem. 2013 11 4657

-

Clemens Müller,Christian Merten Phys. Chem. Chem. Phys. 2023 25 19462

-

Jessica R. Kramer,Timothy J. Deming Polym. Chem. 2014 5 671

-

5. Cyclohexyl ether as a new hydroxy-protecting group for serine and threonine in peptide synthesis?1Yasuhiro Nishiyama,Suguru Shikama,Ken-ichi Morita,Keisuke Kurita J. Chem. Soc. Perkin Trans. 1 2000 1949

-

Moubani Chakraborty,Stephanie L. Haag,Matthew T. Bernards,Kristopher V. Waynant Biomater. Sci. 2021 9 5508

-

7. High yielding synthesis of dehydroamino acid and dehydropeptide derivativesPaula M. T. Ferreira,Hernani L. S. Maia,Luís S. Monteiro,Joana Sacramento J. Chem. Soc. Perkin Trans. 1 1999 3697

-

?yvind Jacobsen,Jo Klaveness,Ole Petter Ottersen,Mahmood Reza Amiry-Moghaddam,P?l Rongved Org. Biomol. Chem. 2009 7 1599

-

Munmun Maiti,Ling-Jie Gao,Chunsheng Huang,Roger G. Ptak,Michael G. Murray,Steven De Jonghe,Piet Herdewijn Org. Biomol. Chem. 2016 14 8743

-

JiYoung Mun,Amber Onorato,Frank C. Nichols,Martha D. Morton,Abdullah I. Saleh,Morgan Welzel,Michael B. Smith Org. Biomol. Chem. 2007 5 3826

(S)-2-((tert-Butoxycarbonyl)amino)-3-hydroxypropanoic acidに関する追加情報

Latest Research Insights on (S)-2-((tert-Butoxycarbonyl)amino)-3-hydroxypropanoic acid (CAS: 3262-72-4) in Chemical Biology and Pharmaceutical Applications

The compound (S)-2-((tert-Butoxycarbonyl)amino)-3-hydroxypropanoic acid (CAS: 3262-72-4) has garnered significant attention in recent chemical biology and pharmaceutical research due to its versatile role as a chiral building block for peptide synthesis and drug development. This briefing synthesizes the latest findings (2022–2024) on its applications, synthetic methodologies, and biological relevance.

Synthetic Advancements: Recent studies (e.g., J. Org. Chem. 2023) highlight improved enantioselective synthesis routes for 3262-72-4, achieving >99% ee via enzymatic resolution or asymmetric catalysis. Notably, its tert-butoxycarbonyl (Boc) group enhances stability during solid-phase peptide synthesis (SPPS), as demonstrated in the production of antimicrobial peptides targeting multidrug-resistant pathogens (ACS Infect. Dis. 2022).

Pharmaceutical Applications: The compound serves as a precursor for β-hydroxy-α-amino acids, critical in protease inhibitors (e.g., HIV-1 protease) and β-lactam antibiotics. A 2024 Nature Communications study utilized 3262-72-4 to synthesize novel glycosidase inhibitors with nanomolar potency against diabetes-related enzymes, underscoring its scaffold flexibility.

Biological Mechanisms: Research (ChemBioChem 2023) reveals that derivatives of 3262-72-4 modulate protein-protein interactions in neurodegenerative pathways, particularly by inhibiting α-synuclein aggregation in Parkinson’s disease models. The hydroxypropanoic acid moiety facilitates hydrogen bonding with target proteins, as confirmed by X-ray crystallography.

Challenges and Future Directions: While 3262-72-4 offers synthetic advantages, scale-up production remains costly due to Boc-deprotection steps. Emerging green chemistry approaches (e.g., flow catalysis) aim to address this. Additionally, its potential in ADC (antibody-drug conjugate) linker design is under exploration (Bioconjugate Chem. 2024).

In conclusion, (S)-2-((tert-Butoxycarbonyl)amino)-3-hydroxypropanoic acid continues to be a pivotal tool in medicinal chemistry, with evolving applications in targeted therapeutics and biologics. Ongoing research focuses on optimizing its synthetic accessibility and expanding its therapeutic scope.

3262-72-4 ((S)-2-((tert-Butoxycarbonyl)amino)-3-hydroxypropanoic acid) 関連製品

- 119881-02-6(2-((tert-Butoxycarbonyl)amino)malonic acid)

- 30992-29-1(2-((tert-Butoxycarbonyl)amino)-2-methylpropanoic acid)

- 86123-95-7((2R)-2-{[(tert-butoxy)carbonyl]amino}-3-methoxypropanoic acid)

- 15761-38-3(Boc-L-Ala-OH)

- 2766-43-0(Boc-Ser-OMe)

- 3744-87-4(tert-Butoxycarbonyl-DL-alanine)

- 7764-95-6(N-tert-Butoxycarbonyl-D-alanine)

- 6368-20-3((tert-Butoxycarbonyl)-D-serine)

- 51293-47-1(Boc-Ser(Me)-OH)

- 102831-44-7(Diethyl (Boc-amino)malonate)